molecular formula C17H27NO3 B291514 N-(2-ethylhexyl)-2,4-dimethoxybenzamide

N-(2-ethylhexyl)-2,4-dimethoxybenzamide

Cat. No.: B291514
M. Wt: 293.4 g/mol
InChI Key: VSMSFFIVEXYRSZ-UHFFFAOYSA-N
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Description

N-(2-Ethylhexyl)-2,4-dimethoxybenzamide is a synthetic benzamide derivative characterized by a 2,4-dimethoxy-substituted benzoyl group linked to a 2-ethylhexylamine moiety via an amide bond.

Properties

Molecular Formula

C17H27NO3

Molecular Weight

293.4 g/mol

IUPAC Name

N-(2-ethylhexyl)-2,4-dimethoxybenzamide

InChI

InChI=1S/C17H27NO3/c1-5-7-8-13(6-2)12-18-17(19)15-10-9-14(20-3)11-16(15)21-4/h9-11,13H,5-8,12H2,1-4H3,(H,18,19)

InChI Key

VSMSFFIVEXYRSZ-UHFFFAOYSA-N

SMILES

CCCCC(CC)CNC(=O)C1=C(C=C(C=C1)OC)OC

Canonical SMILES

CCCCC(CC)CNC(=O)C1=C(C=C(C=C1)OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Physicochemical Properties

The nature of the substituent on the benzamide nitrogen significantly impacts molecular weight, hydrophobicity, and stereoelectronic properties. Key comparisons are summarized below:

Table 1: Substituent and Physicochemical Comparison

Compound Name Substituent on Amide Nitrogen Molecular Formula Molecular Weight (g/mol) logP* (Predicted) Key Features
N-(2-Ethylhexyl)-2,4-dimethoxybenzamide* 2-Ethylhexyl (C₈H₁₇) C₁₉H₂₉NO₃ 319.44 ~4.5 High lipophilicity, bulky alkyl chain
N-(2-sec-Butylphenyl)-2,4-dimethoxybenzamide 2-sec-Butylphenyl C₁₉H₂₃NO₃ 313.39 ~3.8 Aromatic + branched alkyl hybrid
N-(2-Aminoethyl)-N-(4-chlorophenyl)-2,4-dimethoxybenzamide 2-Aminoethyl + 4-chlorophenyl C₁₈H₂₀ClN₂O₃ 347.82 ~2.2 Polar amino group, halogenated aromatic
N-(6-Bromo-3-ethylbenzothiazol-2-ylidene)-2,4-dimethoxybenzamide Benzothiazolylidene + ethyl C₁₈H₁₇BrN₂O₃S 421.30 ~3.0 Heterocyclic integration, bromine atom

*Predicted using ChemDraw/BioByte.
*this compound properties are inferred from analogs.

Key Observations:
  • Lipophilicity: The 2-ethylhexyl group increases logP (~4.5) compared to shorter chains (e.g., 2-sec-butylphenyl: logP ~3.8) or polar groups (e.g., aminoethyl: logP ~2.2), suggesting superior membrane penetration but poorer aqueous solubility .
  • Steric Effects : Bulky substituents like 2-ethylhexyl may hinder binding to sterically sensitive biological targets compared to planar aromatic or heterocyclic groups .
Key Observations:
  • Reactivity : Sterically hindered amines (e.g., 2-ethylhexylamine) may require prolonged reaction times or elevated temperatures for complete coupling .
  • Yields : Moderate yields (48–65%) are typical, influenced by amine nucleophilicity and purification challenges .
Key Observations:
  • Dimethoxy Groups : The 2,4-dimethoxy motif is conserved in active analogs, suggesting its role in π-stacking or hydrogen bonding with targets .
  • Substituent Impact: Polar groups (e.g., aminoethyl) enhance solubility but may reduce blood-brain barrier penetration, whereas lipophilic chains (e.g., ethylhexyl) favor CNS targeting .

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